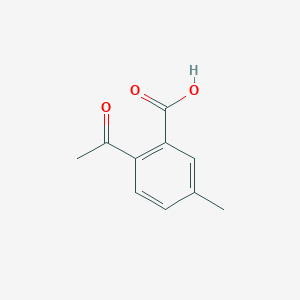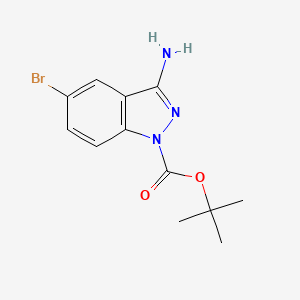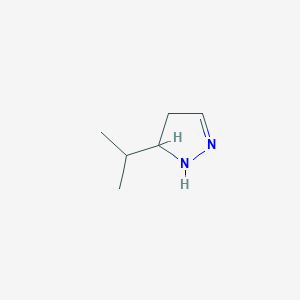![molecular formula C9H14O2 B6614836 methyl bicyclo[4.1.0]heptane-3-carboxylate CAS No. 54376-68-0](/img/structure/B6614836.png)
methyl bicyclo[4.1.0]heptane-3-carboxylate
Übersicht
Beschreibung
Methyl bicyclo[4.1.0]heptane-3-carboxylate is an organic compound belonging to the bicycloheptane family. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of various compounds, such as pharmaceuticals and agrochemicals, and has been investigated for its potential applications in various scientific fields.1.0]heptane-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl bicyclo[4.1.0]heptane-3-carboxylate is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. It has also been investigated for its potential applications in biochemistry, materials science, and nanotechnology. In addition, it has been used as a starting material for the synthesis of a variety of compounds, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of methyl bicyclo[4.1.0]heptane-3-carboxylate is not well understood. However, it is believed that the compound acts as a Lewis base, forming complexes with Lewis acids. These complexes can then be used to catalyze a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effects on the metabolism of certain compounds, such as amino acids and carbohydrates. It is also believed that the compound may have some effects on the immune system and the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using methyl bicyclo[4.1.0]heptane-3-carboxylate in lab experiments is its low cost and availability. The compound is also relatively stable and can be stored for long periods of time. However, the compound is volatile and can be explosive under certain conditions. In addition, the compound should be handled with care as it can be toxic if inhaled or ingested.
Zukünftige Richtungen
The future directions of methyl bicyclo[4.1.0]heptane-3-carboxylate are varied. One potential direction is to further explore its potential applications in biochemistry, materials science, and nanotechnology. Another potential direction is to investigate its potential effects on the metabolism of certain compounds, such as amino acids and carbohydrates. In addition, further research could be conducted to determine the potential effects of the compound on the immune system and the nervous system. Finally, further research could be conducted to determine the potential uses of the compound in drug delivery systems.
Eigenschaften
IUPAC Name |
methyl bicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVULLTWHNXNGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CC2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)









![N-[2-(3-bromophenyl)-1,1-dimethylethyl]-2-chloroacetamide](/img/structure/B6614845.png)

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
